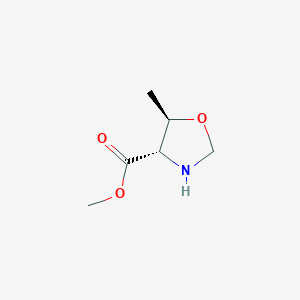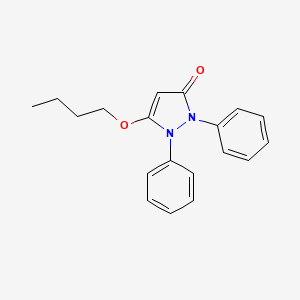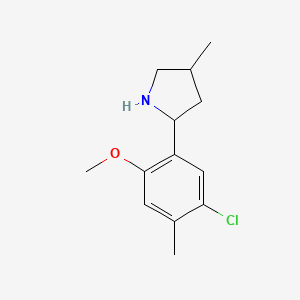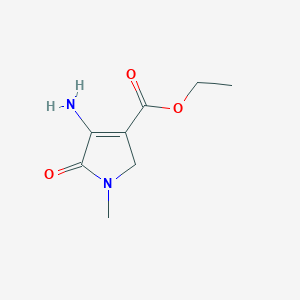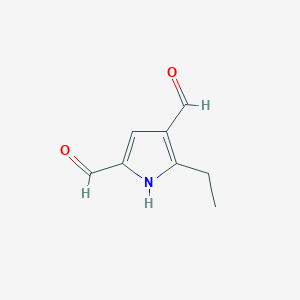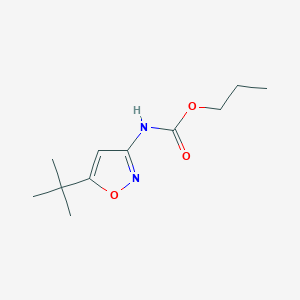
2-(4-Aminostyryl)-8-hydroxyquinoline-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Aminostyryl)-8-hydroxyquinoline-7-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes an aminostyryl group attached to the quinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminostyryl)-8-hydroxyquinoline-7-carboxylic acid typically involves a multi-step process. One common method includes the condensation of 8-hydroxyquinoline-7-carboxylic acid with 4-aminobenzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.
化学反応の分析
Types of Reactions
2-(4-Aminostyryl)-8-hydroxyquinoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the aminostyryl group to other functional groups, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where the aminostyryl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with carboxyl or hydroxyl groups, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
2-(4-Aminostyryl)-8-hydroxyquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as a fluorescent probe for detecting biological molecules such as DNA and RNA.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with cellular targets and induce apoptosis in cancer cells.
Industry: The compound is used in the development of materials with specific optical properties, such as fluorescent dyes and sensors.
作用機序
The mechanism by which 2-(4-Aminostyryl)-8-hydroxyquinoline-7-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. For example, in biological systems, the compound can bind to DNA or RNA, leading to changes in their structure and function. This interaction can result in the inhibition of cellular processes, such as replication and transcription, ultimately leading to cell death. Additionally, the compound’s fluorescent properties make it useful for imaging and detecting specific biomolecules.
類似化合物との比較
Similar Compounds
2-(4-Aminostyryl)-thiophene: This compound has a similar aminostyryl group but with a thiophene core instead of quinoline.
4-(4-Aminostyryl)-benzonitrile: This compound features an aminostyryl group attached to a benzonitrile core.
2-(2-(4-Aminostyryl)-4H-chromen-4-ylidene)malononitrile: This compound includes an aminostyryl group with a chromen core.
Uniqueness
2-(4-Aminostyryl)-8-hydroxyquinoline-7-carboxylic acid is unique due to its quinoline core, which imparts distinct chemical and biological properties. The presence of both the aminostyryl and hydroxyquinoline groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
特性
分子式 |
C18H14N2O3 |
|---|---|
分子量 |
306.3 g/mol |
IUPAC名 |
2-[(E)-2-(4-aminophenyl)ethenyl]-8-hydroxyquinoline-7-carboxylic acid |
InChI |
InChI=1S/C18H14N2O3/c19-13-6-1-11(2-7-13)3-8-14-9-4-12-5-10-15(18(22)23)17(21)16(12)20-14/h1-10,21H,19H2,(H,22,23)/b8-3+ |
InChIキー |
DWCMUMVTENZHNQ-FPYGCLRLSA-N |
異性体SMILES |
C1=CC(=NC2=C1C=CC(=C2O)C(=O)O)/C=C/C3=CC=C(C=C3)N |
正規SMILES |
C1=CC(=NC2=C1C=CC(=C2O)C(=O)O)C=CC3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


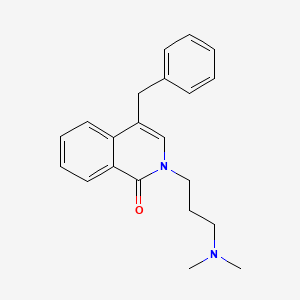
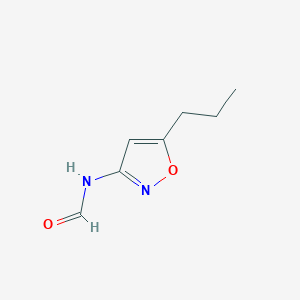

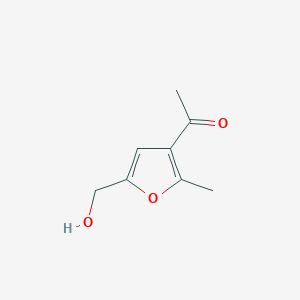
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-methoxy-2-pyridinyl)methyl]-](/img/structure/B15208527.png)

![5-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B15208536.png)
